Cas no 874821-52-0 (5-Chloro-2-(trifluoromethoxy)benzyl alcohol)

5-Chloro-2-(trifluoromethoxy)benzyl alcohol is a versatile intermediate in organic synthesis, offering high purity and stability. Its unique structural features, including a chlorinated benzene ring and a trifluoromethoxy group, facilitate its use in the synthesis of various pharmaceuticals and agrochemicals. This compound is suitable for organic reactions that require a stable alcohol functionality, demonstrating its utility in complex organic synthesis.
5-Chloro-2-(trifluoromethoxy)benzyl alcohol structure
874821-52-0 structure
Product Name:5-Chloro-2-(trifluoromethoxy)benzyl alcohol
CAS No:874821-52-0
MF:C8H6ClF3O2
MW:226.580252170563
CID:1895420
PubChem ID:57368624
Update Time:2025-10-15

5-Chloro-2-(trifluoromethoxy)benzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 5-chloro-2-(trifluoromethoxy)-
    • 5-Chloro-2-(trifluoromethoxy)benzyl alcohol
    • AKOS015956719
    • (5-chloro-2-trifluoromethoxy-phenyl)-methanol
    • G73557
    • JS-4865
    • 874821-52-0
    • (5-Chloro-2-(trifluoromethoxy)phenyl)methanol
    • SCHEMBL4477210
    • 5-Chloro-2-(trifluoromethoxy)benzylalcohol
    • [5-CHLORO-2-(TRIFLUOROMETHOXY)PHENYL]METHANOL
    • MFCD11519357
    • CS-0208091
    • ZJB82152
    • MDL: MFCD11519357
    • Inchi: 1S/C8H6ClF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2
    • InChI Key: JIVPVUAGDRWIBR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(CO)C=1)OC(F)(F)F

Computed Properties

  • Exact Mass: 226.0008416g/mol
  • Monoisotopic Mass: 226.0008416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.5Ų

5-Chloro-2-(trifluoromethoxy)benzyl alcohol Pricemore >>

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Additional information on 5-Chloro-2-(trifluoromethoxy)benzyl alcohol

Compound 5-Chloro-trifluoromethoxy benzyl alcohol (CAS No: 8748--------) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.)) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.) is a versatile organic compound with emerging applications in pharmaceutical and material science domains.):
Chemical Structure Analysis
The molecular structure of the compound (CAS No: 8748------,)) consists of a benzene ring substituted at the fifth position by chlorine atom (CAS No: Cl-,)) and at the second position by trifluoromethoxy group (CAS No: OCF₃-,)). This arrangement imparts unique physicochemical properties such as enhanced lipophilicity due to the trifluoromethyl substituent (CAS No: CF₃-,)), which has been correlated to improved metabolic stability observed across recent drug development studies (e.g., Journal of Medicinal Chemistry, Year). The hydroxymethyl group (CAS No: CH₂OH-,)) provides reactivity for further functionalization during synthesis processes.

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